Xanthine amine congener dihydrochloride

Adenosine Receptor Pharmacology GPCR Antagonism Receptor Subtype Selectivity

Xanthine amine congener dihydrochloride (XAC dihydrochloride) is a non-selective adenosine receptor antagonist belonging to the 8-phenylxanthine class, chemically defined as an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine. The compound exhibits high-affinity binding to adenosine A1 and A2 receptors, with reported IC50 values of 1.8 nM for A1 and 114 nM for A2 receptors.

Molecular Formula C21H30Cl2N6O4
Molecular Weight 501.4 g/mol
Cat. No. B2803733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine amine congener dihydrochloride
Molecular FormulaC21H30Cl2N6O4
Molecular Weight501.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl
InChIInChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H
InChIKeyKGNTWECSNGWFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Xanthine Amine Congener Dihydrochloride: Potent Adenosine A1/A2 Antagonist with Quantifiable Selectivity for Pharmacological Research Procurement


Xanthine amine congener dihydrochloride (XAC dihydrochloride) is a non-selective adenosine receptor antagonist belonging to the 8-phenylxanthine class, chemically defined as an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine [1]. The compound exhibits high-affinity binding to adenosine A1 and A2 receptors, with reported IC50 values of 1.8 nM for A1 and 114 nM for A2 receptors . XAC is widely utilized as a pharmacological probe for characterizing adenosine receptor subtypes and as a competitive antagonist in functional assays [2]. Its dihydrochloride salt form enhances aqueous solubility for in vitro and in vivo applications . The compound also demonstrates convulsant properties in murine models at defined threshold doses, distinguishing it from classical methylxanthines [3]. This evidence guide provides quantitative, comparator-based differentiation to inform scientific selection and procurement decisions.

Why Xanthine Amine Congener Dihydrochloride Cannot Be Interchanged with Generic Adenosine Antagonists


Substituting XAC with other adenosine receptor antagonists such as DPCPX, caffeine, CGS-15943, or ZM241385 is scientifically unsound due to quantifiable differences in receptor subtype selectivity, binding affinity, and functional potency across experimental models. XAC demonstrates a unique selectivity profile with A1 receptor affinity (IC50 = 1.8 nM) exceeding A2 affinity (IC50 = 114 nM) by approximately 63-fold, whereas DPCPX exhibits extreme A1 selectivity with Ki values as low as 0.05 nM in bovine brain [1]. Conversely, ZM241385 is A2A-selective, and caffeine is a non-selective, low-affinity antagonist [2]. In functional assays, the rank order of antagonist potency varies substantially by tissue and species: in guinea-pig tracheal epithelial cells, XAC (pA2 = 7.89 ± 0.22) outperforms CGS-15943 (pA2 = 7.24 ± 0.26), ZM241385 (pA2 = 6.69 ± 0.14), and DPCPX (pA2 = 6.51 ± 0.14) in blocking A2B-mediated cAMP formation [3]. Furthermore, XAC's convulsant threshold (39.8 mg/kg i.v. in mice) is 2.8-fold lower than caffeine (109.8 mg/kg), while theophylline and PACPX exhibit distinct convulsant profiles affected by vehicle differences [4]. These orthogonal quantitative differences across binding, functional, and in vivo endpoints preclude generic substitution without compromising experimental validity.

Xanthine Amine Congener Dihydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


A1 vs A2 Adenosine Receptor Selectivity: XAC Demonstrates 63-Fold Preference for A1 Over A2

XAC dihydrochloride exhibits differential potency across adenosine receptor subtypes, with a quantifiable preference for A1 over A2 receptors. The compound inhibits A1 receptors with an IC50 of 1.8 nM, compared to 114 nM for A2 receptors, yielding an A2/A1 selectivity ratio of approximately 63-fold . In contrast, DPCPX demonstrates extreme A1 selectivity with Ki values as low as 0.05 nM in bovine brain (A2/A1 ratio >2000), while CGS-15943 exhibits a reversed selectivity profile with higher A2A affinity (Ki = 3.3 nM) than A1 affinity (Ki = 21 nM), representing an A1/A2 ratio of approximately 6.4-fold favoring A2A [1][2]. ZM241385 is highly A2A-selective, and caffeine is essentially non-selective with affinities in the micromolar range [3]. This intermediate selectivity profile positions XAC as a balanced antagonist tool suitable for applications where simultaneous A1/A2 blockade with moderate A1 preference is required.

Adenosine Receptor Pharmacology GPCR Antagonism Receptor Subtype Selectivity

A1 Receptor Binding Affinity in Bovine Brain: XAC Ki = 0.03 nM vs DPCPX Ki = 0.05 nM

In direct competition binding assays against [3H]DPCPX using bovine brain membranes, XAC exhibits an A1 receptor Ki of 0.03 nM, demonstrating marginally higher affinity than DPCPX itself (Ki = 0.05 nM) under identical conditions [1]. However, this relationship reverses in guinea pig brain, where XAC (Ki = 5.5 nM) shows 5-fold lower affinity than DPCPX (Ki = 1.1 nM), revealing pronounced species-dependent differences in binding that exceed 180-fold for XAC between bovine and guinea pig tissues [2]. In rat cerebral cortical membranes, [3H]XAC binds with a Kd of 1.23 nM and Bmax of 580 fmol/mg protein, while [3H]DPCPX binds with affinities ranging from 0.17 nM (sheep) to 2.1 nM (guinea pig) across species [3][4]. These data establish that XAC is among the highest-affinity adenosine antagonists in bovine tissue, but its performance relative to DPCPX is highly species-context-dependent.

A1 Adenosine Receptor Radioligand Binding Species-Dependent Pharmacology

Functional Antagonist Potency in A2B-Mediated cAMP Assay: XAC pA2 = 7.89 Outranks CGS-15943, ZM241385, and DPCPX

In a functional assay measuring NECA-stimulated cAMP formation in guinea-pig tracheal epithelial cells, XAC demonstrates superior antagonist potency compared to structurally and pharmacologically distinct adenosine antagonists. The rank order of apparent affinity (pA2 values) is XAC (7.89 ± 0.22) > CGS-15943 (7.24 ± 0.26) > ZM241385 (6.69 ± 0.14) > DPCPX (6.51 ± 0.14) > 3-n-propylxanthine (4.30 ± 0.10) [1]. Converting to molar units, XAC exhibits a functional Kb of approximately 12.9 nM, which is 4.5-fold more potent than CGS-15943 (Kb ~57.5 nM), 15.8-fold more potent than ZM241385 (Kb ~204 nM), and 24-fold more potent than DPCPX (Kb ~309 nM) in this A2B-predominant system. Notably, this rank order is inverted relative to A1 binding assays where DPCPX typically outperforms XAC [2]. Additionally, in a separate endothelin-1 inhibition reversal assay within the same study, XAC achieved a pA2 of 8.84 ± 0.12, outperforming DPCPX (pA2 = 8.10 ± 0.22) [3]. These functional data establish XAC as the most potent antagonist among this comparator set in A2B-driven cAMP responses.

A2B Adenosine Receptor cAMP Signaling Functional Antagonism

In Vivo Convulsant Potency: XAC Seizure Threshold 39.8 mg/kg vs Caffeine 109.8 mg/kg (2.8-Fold Difference)

XAC demonstrates significantly greater convulsant potency than caffeine in murine intravenous infusion models. The seizure threshold for XAC in male Swiss albino mice is 39.8 ± 2.0 mg/kg (n=10), compared to 109.8 ± 2.3 mg/kg for caffeine (n=10), representing a 2.8-fold lower threshold for XAC and thus higher convulsant potency [1]. XAC is also reported to be more potent as a convulsant than theophylline in parallel infusion studies [2]. Critically, mechanistic differentiation is evident: the benzodiazepine antagonist Ro 15-1788 (10 mg/kg i.p.) significantly increased seizure threshold to caffeine (p < 0.01) but had no effect on XAC-induced seizures, indicating that caffeine's convulsant actions involve benzodiazepine receptor interactions whereas XAC's do not [3]. Additionally, XAC exhibits a safety window in alternative administration routes: intraperitoneal injection yields a seizure threshold >1000 mg/kg, indicating that the convulsant effect is route-dependent . PACPX, another adenosine antagonist, also demonstrated potent convulsant actions, but vehicle effects (DMSO) may have confounded direct comparisons [4].

In Vivo Pharmacology Convulsant Activity Adenosine Receptor Antagonism

[3H]XAC as a Radioligand: Superior Hydrophilicity and Lower Nonspecific Binding vs 1,3-Diethyl-8-[3H]phenylxanthine

[3H]XAC demonstrates technical advantages as an antagonist radioligand for adenosine receptors compared to the previously standard radioligand 1,3-diethyl-8-[3H]phenylxanthine. Direct comparison reveals that [3H]XAC possesses higher receptor affinity, higher specific activity, lower nonspecific membrane binding, and more favorable hydrophilicity [1]. In rat cerebral cortical membranes, [3H]XAC exhibits saturable, specific binding with a Kd of 1.23 nM and Bmax of 580 fmol/mg protein at 37°C [2]. In calf brain membranes, affinity is even higher (Kd = 0.17 nM), whereas guinea pig brain shows lower affinity (Kd = 3.0 nM) [3]. For A2 receptor detection in rabbit striatum, [3H]XAC in the presence of 50 nM CPX (to block A1 sites) binds to A2 sites with a Kd of 3.8 nM and Bmax of 1.23 pmol/mg protein [4]. In human platelets, [3H]XAC labels A2 receptors with a Kd of 12 nM [5]. This breadth of validated applications across tissues and species positions [3H]XAC as a versatile radioligand where 1,3-diethyl-8-[3H]phenylxanthine is limited by higher nonspecific binding and lower hydrophilicity.

Radioligand Binding Receptor Autoradiography Adenosine Receptor Detection

A2B Adenosine Receptor Binding: XAC Ki = 12.3 nM vs CPX (Less Potent) at Recombinant Human A2B

At recombinant human A2B adenosine receptors, XAC displaces the selective radioligand [3H]ZM241385 with a Ki of 12.3 nM, demonstrating high affinity for this therapeutically relevant subtype [1]. In direct comparison, CPX (8-cyclopentyl-1,3-dipropylxanthine), a structurally related xanthine antagonist with potent A1 activity, is reported to be less potent at A2B receptors than XAC [2]. This finding aligns with functional data from guinea-pig tracheal epithelial cells where XAC (pA2 = 7.89) substantially outperforms DPCPX (pA2 = 6.51) in A2B-mediated cAMP responses [3]. The A2B receptor is increasingly recognized as a target in inflammatory, respiratory, and oncological indications, making subtype-specific affinity data critical for compound selection. While XAC is non-selective across A1/A2A/A2B, its balanced high affinity at A2B (Ki = 12.3 nM) distinguishes it from A1-preferring xanthines like DPCPX/CPX that show markedly weaker A2B engagement [4].

A2B Adenosine Receptor Recombinant Receptors Radioligand Displacement

Xanthine Amine Congener Dihydrochloride: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


A2B Adenosine Receptor Functional Studies in Respiratory Epithelial Models

Based on the direct head-to-head functional comparison showing XAC pA2 = 7.89 (Kb ≈ 12.9 nM) versus CGS-15943 (pA2 = 7.24), ZM241385 (pA2 = 6.69), and DPCPX (pA2 = 6.51) in guinea-pig tracheal epithelial cAMP assays [1], XAC dihydrochloride is the preferred antagonist for A2B receptor functional characterization in airway epithelial systems. The compound's 4.5- to 24-fold greater potency compared to alternatives enables robust receptor blockade at nanomolar concentrations (10-100 nM range), minimizing solvent exposure and off-target effects. This application is particularly relevant for studies investigating adenosine-mediated regulation of endothelin-1 secretion, mucociliary clearance, or inflammatory mediator release in respiratory cell models.

A1 Adenosine Receptor Radioligand Binding Assays Using [3H]XAC in Bovine or Rat Tissues

For laboratories conducting A1 adenosine receptor binding assays, [3H]XAC provides validated performance metrics that exceed alternative tritiated xanthine radioligands. Direct comparative data demonstrate that [3H]XAC exhibits lower nonspecific membrane binding and higher hydrophilicity than 1,3-diethyl-8-[3H]phenylxanthine [2]. In rat cerebral cortical membranes, [3H]XAC saturable binding yields a Kd of 1.23 nM with Bmax of 580 fmol/mg protein, while in bovine brain affinity is even higher (Kd = 0.17 nM) [3]. Researchers should note the species-dependent affinity differences: XAC shows 183-fold higher affinity in bovine (Ki = 0.03 nM) versus guinea pig brain (Ki = 5.5 nM), necessitating species-appropriate concentration ranges [4]. This scenario is optimal for central nervous system adenosine receptor mapping, competition binding studies, and receptor autoradiography.

In Vivo Adenosine Receptor Antagonism with Controlled Convulsant Liability via Route Selection

XAC dihydrochloride enables in vivo adenosine receptor antagonism studies with predictable convulsant risk management through route-specific dosing. Quantitative data establish i.v. seizure threshold at 39.8 ± 2.0 mg/kg versus caffeine at 109.8 ± 2.3 mg/kg (2.8-fold difference) [5]. Critically, intraperitoneal administration provides a >25-fold safety margin with seizure threshold exceeding 1000 mg/kg . Researchers requiring systemic A1/A2 receptor blockade without central nervous system penetration artifacts should utilize i.p. dosing at ≤100 mg/kg, while studies requiring rapid onset (i.v.) must account for the 39.8 mg/kg threshold. The mechanistic differentiation from caffeine—specifically that benzodiazepine antagonists reverse caffeine-induced but not XAC-induced seizures [6]—makes XAC a cleaner tool for adenosine-specific in vivo pharmacology.

Balanced A1/A2 Adenosine Receptor Blockade with Moderate A1 Preference (63-Fold Selectivity)

For experimental designs requiring simultaneous A1 and A2 adenosine receptor antagonism with partial A1 preference, XAC dihydrochloride (IC50: A1 = 1.8 nM, A2 = 114 nM; 63-fold A1 selectivity) offers a distinct advantage over extreme subtype-selective alternatives . DPCPX exhibits >2000-fold A1 selectivity, rendering A2 receptors functionally unblocked at typical working concentrations; conversely, ZM241385 and CGS-15943 favor A2A over A1 [7]. XAC's intermediate selectivity profile is ideal for studies investigating the integrated contributions of both receptor subtypes to physiological responses, including cardiovascular regulation (where A1 mediates bradycardia and A2 mediates hypotension) and neuronal excitability modulation. This scenario is validated by in vivo data showing XAC blockade of adenosine-mediated bradycardia at doses 5- to 10-fold lower than those required for hypotension blockade [8].

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